Cas no 1361566-16-6 (2-Fluoro-3-(perchlorophenyl)pyridine-4-acetic acid)

2-Fluoro-3-(perchlorophenyl)pyridine-4-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-3-(perchlorophenyl)pyridine-4-acetic acid
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- Inchi: 1S/C13H5Cl5FNO2/c14-8-7(9(15)11(17)12(18)10(8)16)6-4(3-5(21)22)1-2-20-13(6)19/h1-2H,3H2,(H,21,22)
- InChI Key: PGVCTISNNABALL-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C(=C(C=1C1C(=NC=CC=1CC(=O)O)F)Cl)Cl)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 402
- Topological Polar Surface Area: 50.2
- XLogP3: 5.5
2-Fluoro-3-(perchlorophenyl)pyridine-4-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023028238-1g |
2-Fluoro-3-(perchlorophenyl)pyridine-4-acetic acid |
1361566-16-6 | 97% | 1g |
$1,831.20 | 2022-03-01 | |
Alichem | A023028238-500mg |
2-Fluoro-3-(perchlorophenyl)pyridine-4-acetic acid |
1361566-16-6 | 97% | 500mg |
$1,048.60 | 2022-03-01 | |
Alichem | A023028238-250mg |
2-Fluoro-3-(perchlorophenyl)pyridine-4-acetic acid |
1361566-16-6 | 97% | 250mg |
$666.40 | 2022-03-01 |
2-Fluoro-3-(perchlorophenyl)pyridine-4-acetic acid Related Literature
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
Additional information on 2-Fluoro-3-(perchlorophenyl)pyridine-4-acetic acid
Introduction to 2-Fluoro-3-(perchlorophenyl)pyridine-4-acetic Acid (CAS No. 1361566-16-6)
2-Fluoro-3-(perchlorophenyl)pyridine-4-acetic acid, identified by its CAS number 1361566-16-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a fluoro substituent and a perchlorophenyl group, contribute to its unique chemical properties and make it a valuable scaffold for designing novel pharmacological agents.
The fluoro atom, a common element in medicinal chemistry, is known for its ability to modulate the metabolic stability, lipophilicity, and binding affinity of drug molecules. In the case of 2-Fluoro-3-(perchlorophenyl)pyridine-4-acetic acid, the incorporation of this element at the 2-position of the pyridine ring enhances its interactions with biological targets, thereby improving its pharmacological efficacy. Additionally, the perchlorophenyl group introduces a lipophilic moiety that can enhance membrane permeability and facilitate cellular uptake, further optimizing its pharmacokinetic profile.
This compound has been extensively studied in recent years due to its potential applications in the treatment of various diseases. One of the most promising areas of research involves its use as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in cancer and inflammatory diseases. By targeting specific kinases, it is possible to develop therapies that modulate these pathways and alleviate disease symptoms. The structural features of 2-Fluoro-3-(perchlorophenyl)pyridine-4-acetic acid make it an ideal candidate for such applications, as it can be modified to interact with different kinase domains.
In addition to its role in kinase inhibition, this compound has also been explored for its potential antimicrobial properties. Recent studies have demonstrated that pyridine derivatives can exhibit broad-spectrum antimicrobial activity by interfering with bacterial cell wall synthesis or DNA replication. The presence of both fluoro and perchlorophenyl substituents in 2-Fluoro-3-(perchlorophenyl)pyridine-4-acetic acid may enhance its ability to disrupt microbial processes, making it a promising candidate for developing new antibiotics or antifungal agents.
The synthesis of 2-Fluoro-3-(perchlorophenyl)pyridine-4-acetic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, are often employed to achieve high yields and purity. These synthetic strategies not only highlight the complexity of pharmaceutical chemistry but also underscore the importance of innovative approaches in drug development.
Efforts have been made to optimize the pharmacokinetic properties of this compound through structural modifications. For instance, derivatization at the acetic acid moiety can enhance solubility and bioavailability, while alterations at the pyridine ring can improve metabolic stability. Such modifications are critical for ensuring that drug candidates reach their target sites effectively and remain active within the body for an appropriate duration.
The growing interest in 2-Fluoro-3-(perchlorophenyl)pyridine-4-acetic acid has led to several preclinical studies evaluating its efficacy and safety profiles. These studies have shown encouraging results in animal models, demonstrating its potential as a therapeutic agent. However, further research is needed to fully understand its mechanisms of action and long-term effects before it can be translated into clinical applications.
The development of novel pharmaceuticals is an ongoing process that relies on interdisciplinary collaboration between chemists, biologists, and clinicians. The study of compounds like 2-Fluoro-3-(perchlorophenyl)pyridine-4-acetic acid exemplifies this collaborative approach, as it bridges fundamental chemical research with applied medicinal chemistry. By leveraging cutting-edge technologies and innovative methodologies, researchers continue to uncover new possibilities for treating human diseases.
In conclusion, 2-Fluoro-3-(perchlorophenyl)pyridine-4-acetic acid (CAS No. 1361566-16-6) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for designing drugs targeting various diseases, including cancer and infections. As research progresses, this compound is expected to play a crucial role in developing next-generation therapeutics that address unmet medical needs.
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